Derquantel is a novel anthelmintic drug belonging to the spiroindole class. [, , , ] It is the first of its class to achieve commercial success for its effectiveness against various nematode species, including strains resistant to major anthelmintic classes. [] Derquantel is primarily utilized in scientific research to investigate its efficacy against parasitic nematodes in livestock and its potential for human applications.
Derquantel is synthesized through a semi-synthetic route starting from paraherquamide. The synthesis involves several key steps:
The specific reagents and conditions used in these reactions are proprietary and typically not disclosed in detail by manufacturers, but they often include reducing agents and catalysts optimized for the desired transformations.
Derquantel's molecular structure features a complex arrangement that contributes to its biological activity. Key characteristics include:
The three-dimensional conformation of Derquantel allows it to effectively interact with biological macromolecules, facilitating its anthelmintic action.
Derquantel participates in several chemical reactions, primarily during its synthesis:
These reactions are essential for generating intermediates that lead to the final product, Derquantel.
The mechanism of action of Derquantel involves several biochemical interactions:
Studies indicate that Derquantel's effectiveness may be enhanced when used in combination with other anthelmintics, such as abamectin, which targets different pathways in nematodes.
Derquantel exhibits several notable physical and chemical properties:
These properties influence its formulation as a veterinary drug and its administration routes.
Derquantel is primarily applied in veterinary medicine as an anthelmintic agent:
Research continues into expanding its applications and understanding its full potential within veterinary parasitology.
Derquantel's origins trace back to the paraherquamides, complex alkaloids identified from Penicillium and Streptomyces species exhibiting potent nematocidal activity. Structural optimization of these natural products yielded Derquantel as a semi-synthetic derivative optimized for efficacy, safety, and pharmaceutical properties [1] [7]. It was developed explicitly to combat multi-drug resistant (MDR) nematodes plaguing the livestock industry, particularly small ruminants. Its commercial introduction occurred circa 2010, formulated in combination with abamectin (as STARTECT®) for use in sheep [1] [6]. This combination strategy was strategically employed to enhance spectrum and efficacy while simultaneously mitigating the risk of resistance development to Derquantel itself.
Derquantel is classified pharmacologically as a spiroindole anthelmintic. This classification denotes its unique chemical core structure featuring an indole moiety linked via a spiro carbon to a second ring system (specifically a spiroketal in Derquantel's case). This distinguishes it fundamentally from all previously established broad-spectrum anthelmintic classes [1] [7]. Its introduction represented one of only three entirely novel anthelmintic classes (alongside amino-acetonitrile derivatives - monepantel, and cyclooctadepsipeptides - emodepside) brought to the veterinary market in over 25 years, underscoring the significance of its novel chemistry and mechanism [2] [7].
Table 1: Historical Context and Classification of Derquantel
Aspect | Detail | Significance |
---|---|---|
Natural Precursor | Paraherquamides (from Streptomyces spp.) | Provided the initial bioactive chemical scaffold for optimization. |
Chemical Class | Spiroindoles | First commercial representative of this novel anthelmintic class. Distinct from benzimidazoles, macrocyclic lactones, imidazothiazoles, etc. |
Development Driver | Widespread multi-drug resistance in livestock nematodes, particularly small ruminants. | Addressed an urgent unmet need in veterinary parasitology. |
Approval (Veterinary) | ~2010 (in combination with abamectin - STARTECT®) | Provided a new tool for managing resistant worm populations in sheep. |
Novelty Context | One of only three novel anthelmintic classes introduced in >25 years (with monepantel & emodepside). | Highlights the challenges and importance of discovering new anthelmintic chemotypes. |
Derquantel possesses a complex molecular architecture central to its biological activity and target specificity. Its core structure consists of a bicyclic indole system (characteristic of many bioactive natural products) fused to a spiroketal moiety via a spiro carbon atom (C9). This spiro linkage creates a rigid three-dimensional conformation that is crucial for its interaction with the target site [1] [3] [7]. The molecular formula is C₃₂H₃₅N₃O₅, corresponding to a molecular weight of 541.64 g/mol. Key structural features include:
Physicochemically, Derquantel is characterized as a lipophilic compound. This lipophilicity influences its pharmacokinetic behavior, including absorption and distribution. While detailed solubility data falls outside the scope of pharmacodynamics, its structure suggests limited solubility in aqueous environments but good solubility in organic solvents. The presence of multiple hydrogen bond acceptors (carbonyl oxygens, ether oxygens, spiroketal oxygens) and a hydrogen bond donor (the indole N-H) impacts its ability to form specific interactions within the binding pocket of its target receptor [3] [7]. The complex, multi-ring structure also imparts significant stereochemical complexity; Derquantel possesses specific chiral centers whose configuration is essential for optimal anthelmintic activity. The semi-synthetic process ensures the correct stereoisomer is produced for pharmaceutical use.
Derquantel's arrival signified a crucial breakthrough in anthelmintic research, occurring during a period of significant concern over the diminishing efficacy of existing drug classes due to rampant resistance. Its discovery and development pathway exemplify two important trends in modern anthelmintic drug discovery: the exploitation of natural product scaffolds and the strategic use of combination therapy.
Table 2: Spectrum of Activity of Derquantel-Abamectin Combination Against Key Nematodes (Including Resistant Strains)
Nematode Species | Life Stage Targeted | Reported Efficacy (%) | Resistance Status of Tested Strains |
---|---|---|---|
Haemonchus contortus | Adult, L4 | ≥ 98.9 | Resistant to BZs, LEV, MLs (1, 2, or ≥3 classes) |
Teladorsagia circumcincta | Adult, L4, Hypobiotic L4 | ≥ 98.9 | Resistant to BZs, LEV, MLs (1, 2, or ≥3 classes) |
Trichostrongylus colubriformis | Adult, L4 | ≥ 98.9 | Resistant to BZs, LEV, MLs (1, 2, or ≥3 classes) |
Cooperia oncophora | Adult, L4 | ≥ 98.9 | Resistant to BZs, LEV, MLs (1, 2, or ≥3 classes) |
Nematodirus battus | Adult | ≥ 98.9 | Resistant to BZs, LEV, MLs (1, 2, or ≥3 classes) |
Trichuris ovis | Adult | ≥ 97.0 | Resistant to BZs, LEV, MLs (1, 2, or ≥3 classes) |
Oesophagostomum venulosum | Adult | ≥ 98.9 | Resistant to BZs, LEV, MLs (1, 2, or ≥3 classes) |
Data compiled from large-scale registration studies involving multiple geographically distinct resistant isolates [1] [6].
Table 3: Derquantel's Position in the Anthelmintic Development Pipeline
Attribute | Derquantel Contribution | Impact on Anthelmintic Discovery |
---|---|---|
Source Inspiration | Semi-synthetic derivative of microbial paraherquamides. | Validated natural products as valuable starting points for novel anthelmintic classes. |
Chemical Class | First commercial spiroindole. | Introduced a fundamentally new chemotype with anthelmintic activity. |
Mechanism of Action | nAChR antagonist (B-subtype preferential), causing flaccid paralysis. | Provided a novel target site within the nAChR landscape, avoiding cross-resistance with agonists. |
Resistance Profile | High efficacy against MDR nematode field isolates (resistant to BZs, LEV, MLs). | Addressed a critical therapeutic gap in livestock production; proof-of-principle for novel classes overcoming existing resistance. |
Development Strategy | Exclusively developed and deployed in fixed-dose combination (with abamectin). | Exemplified best practice for resistance management by utilizing synergistic combination from launch. |
Broader Implications | Demonstrated feasibility of bringing a structurally complex natural product derivative to market. | Encouraged continued exploration of underutilized natural product sources for antiparasitic drug discovery. |
Potential Human Health Role | Mechanism relevant to human STHs; novel class could address benzimidazole efficacy concerns. | Highlights the potential veterinary-to-human translation pathway for novel anthelmintics within a One-Health context [8]. |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: